molecular formula C13H12F3NO B13712338 5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one

5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No.: B13712338
M. Wt: 255.23 g/mol
InChI Key: NDRRDSBLYLSGMY-UHFFFAOYSA-N
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Description

5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a spirocyclic structure

Preparation Methods

The synthesis of 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the indene core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the trifluoromethyl groups: This step may involve trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through intramolecular cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one include other trifluoromethylated spirocyclic compounds and indene derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one lies in its specific trifluoromethylation pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Some similar compounds include:

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

5,6,7-trifluorospiro[3H-indene-2,4'-piperidine]-1-one

InChI

InChI=1S/C13H12F3NO/c14-8-5-7-6-13(1-3-17-4-2-13)12(18)9(7)11(16)10(8)15/h5,17H,1-4,6H2

InChI Key

NDRRDSBLYLSGMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=CC(=C(C(=C3C2=O)F)F)F

Origin of Product

United States

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